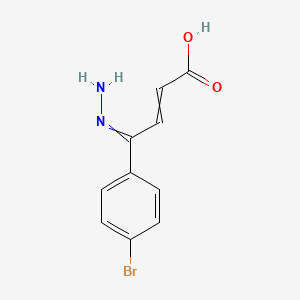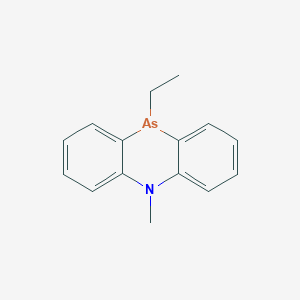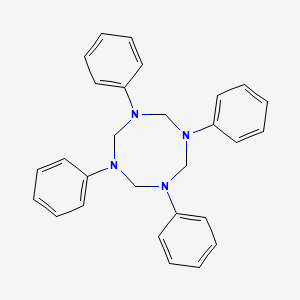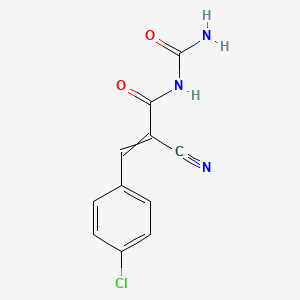
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenamide group, an aminocarbonyl group, a chlorophenyl group, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, N-(aminocarbonyl)-3-(4-bromophenyl)-2-cyano-
- 2-Propenamide, N-(aminocarbonyl)-3-(4-fluorophenyl)-2-cyano-
- 2-Propenamide, N-(aminocarbonyl)-3-(4-methylphenyl)-2-cyano-
Uniqueness
Compared to these similar compounds, 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
126245-52-1 |
|---|---|
Molekularformel |
C11H8ClN3O2 |
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
N-carbamoyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-3-1-7(2-4-9)5-8(6-13)10(16)15-11(14)17/h1-5H,(H3,14,15,16,17) |
InChI-Schlüssel |
TULDSTUSTBAXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


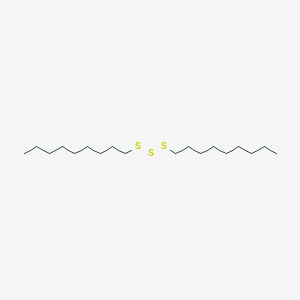
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
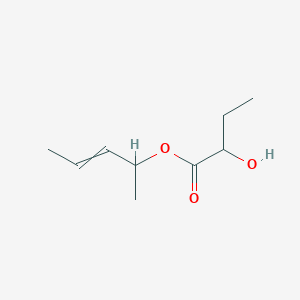
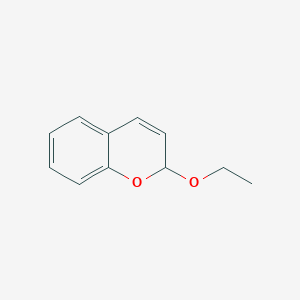




![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
